molecular formula C22H18ClN3O2S2 B2740996 N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291862-92-4

N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2740996
CAS No.: 1291862-92-4
M. Wt: 455.98
InChI Key: NKNSUTVPNKLYKU-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a sulfanyl-acetamide backbone, a 4-chlorobenzyl substituent, and a 2-methylphenyl group on the pyrimidine ring. This article compares its structural, synthetic, and physicochemical properties with analogous compounds, leveraging data from crystallographic, spectroscopic, and synthetic studies .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-14-4-2-3-5-18(14)26-21(28)20-17(10-11-29-20)25-22(26)30-13-19(27)24-12-15-6-8-16(23)9-7-15/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNSUTVPNKLYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, with the CAS number 1291862-92-4, is a complex organic compound notable for its potential biological activities. Its molecular formula is C22H18ClN3O2S2C_{22}H_{18}ClN_{3}O_{2}S_{2}, and it has a molecular weight of 456.0 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is associated with various pharmacological effects.

Biological Activity

The biological activity of this compound is primarily attributed to its structural components that interact with various biological targets.

Potential Therapeutic Applications

  • Antitumor Activity : Compounds with thieno[3,2-d]pyrimidine structures have been studied for their antitumor properties. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways.
  • Antimicrobial Properties : The presence of the sulfanyl group suggests potential antimicrobial activity. Sulfur-containing compounds have been shown to exhibit inhibitory effects against a range of pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives from this class may modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

Case Studies

  • In Vitro Studies : A study conducted on structurally similar compounds demonstrated that they effectively inhibited cell proliferation in several cancer cell lines. The mechanism involved the disruption of cell cycle progression and induction of apoptosis via caspase activation.
  • In Vivo Studies : Animal models treated with related thieno[3,2-d]pyrimidine derivatives showed significant tumor regression compared to control groups. This highlights the potential for these compounds in cancer therapy.

Data Tables

PropertyValue
CAS Number1291862-92-4
Molecular FormulaC22H18ClN3O2S2C_{22}H_{18}ClN_{3}O_{2}S_{2}
Molecular Weight456.0 g/mol
Biological TargetsKinases, Cytokines
Potential ActivitiesAntitumor, Antimicrobial

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis or inhibit inflammation.

Scientific Research Applications

Anticancer Potential

One of the most promising applications of N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is its potential as an anticancer agent. Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit cell proliferation in breast and colon cancer models .

Anti-inflammatory Activity

In silico studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. The inhibition of 5-LOX is crucial for reducing inflammation and may provide therapeutic benefits in conditions like asthma and arthritis . The compound's ability to modulate inflammatory pathways presents an avenue for further research into its anti-inflammatory properties.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thieno[3,2-d]pyrimidine core through cyclization reactions.
  • Introduction of the chlorobenzyl group via nucleophilic substitution.
  • Attachment of the sulfanylacetamide moiety , often requiring specific catalysts and controlled reaction conditions to optimize yield and purity .

Industrial Production Methods

For large-scale production, optimizing synthetic routes is essential. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency while minimizing environmental impact . The choice of reagents and solvents is also crucial to ensure cost-effectiveness and sustainability.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity : In vitro evaluations have shown promising results in inhibiting cancer cell growth across various lines, suggesting further development as an anticancer therapeutic .
  • Anti-inflammatory Effects : Molecular docking studies indicate that this compound may effectively bind to 5-lipoxygenase, supporting its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Substituent Analysis

Key structural variations among analogues lie in substituent positions and electronic effects:

Compound Name Pyrimidine Substituent Acetamide Substituent Molecular Weight (g/mol)
Target Compound 2-Methylphenyl 4-Chlorobenzyl ~443.93 (calculated)
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide 4-Chlorophenyl 4-Methylphenyl 440.91
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide 4-Trifluoromethylphenyl 4-Chlorobenzyl 465.89
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diaminopyrimidine 4-Chlorophenyl 337.78

Key Observations :

  • The 4-chlorobenzyl group enhances lipophilicity relative to simpler aryl acetamides (e.g., 4-methylphenyl in ), likely improving membrane permeability.

Crystallographic and Conformational Features

Crystal structures of related compounds reveal critical conformational trends:

  • Dihedral Angles: In N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, the pyrimidine and benzene rings form dihedral angles of 42.25° and 59.70° in two independent molecules, stabilized by intramolecular N–H⋯N hydrogen bonds . The target compound’s 2-methylphenyl group may increase torsional strain, leading to distinct angles.
  • Hydrogen Bonding : Analogues like 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide exhibit N–H⋯O interactions that stabilize infinite chains in the crystal lattice . The sulfanyl and acetamide groups in the target compound likely participate in similar interactions, influencing solubility and crystallinity.

Comparison with Other Syntheses

  • Multicomponent Reactions : Compounds like 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide are synthesized via one-pot reactions (yield: 80%) using isocyanides and amines .
  • Diazonium Salt Coupling: High-yield (94–95%) coupling of cyanoacetanilides with diazonium salts, as seen in , may apply to the target compound’s acetamide linkage.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • The target compound’s melting point is expected to exceed 250°C , consistent with high-melting analogues (e.g., 274–288°C for compounds in ).
  • Solubility: Limited solubility in polar solvents due to aromatic and heterocyclic content, similar to N-(4-chlorophenyl) derivatives .

Spectroscopic Signatures

  • IR Spectroscopy : A strong C=O stretch (~1660–1670 cm⁻¹) and S–H/N–H stretches (~3200–3300 cm⁻¹) align with acetamide and sulfanyl motifs .
  • NMR : The 4-chlorobenzyl group would show characteristic aromatic protons at δ ~7.3–7.5 ppm, while the 2-methylphenyl group on pyrimidine may exhibit upfield shifts due to steric effects .

Preparation Methods

Cyclocondensation of Thiophene Derivatives

Ethyl 2-amino-4,5-disubstituted thiophene-3-carboxylates react with aryl isothiocyanates under basic conditions to form thiourea intermediates, which subsequently cyclize to yield thieno[3,2-d]pyrimidin-4-ones. For example, heating ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate with phenyl isothiocyanate in acetonitrile at reflux for 15 hours produces the cyclized product in 78% yield. Microwave irradiation has been shown to enhance reaction efficiency, reducing time from hours to minutes while maintaining yields above 70%.

Thorpe-Ziegler Cyclization

Alternative methods employ the Thorpe-Ziegler reaction, where mercaptocarbonitrile-containing precursors undergo cyclization in basic media. For instance, Abdel Hamid et al. demonstrated that deprotonation of a mercaptocarbonitrile derivative followed by alkylation with chloroacetate facilitates ring closure, yielding thieno[3,2-d]pyrimidin-4-one with 71% efficiency.

Introduction of the 2-Methylphenyl Group at Position 3

Functionalization at the 3-position of the thieno[3,2-d]pyrimidin-4-one core is achieved through nucleophilic aromatic substitution or alkylation:

Alkylation with 2-Methylbenzyl Halides

Reaction of the thienopyrimidinone intermediate with 2-methylbenzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours installs the 2-methylphenyl group. This step typically achieves yields of 65–80%, with purity confirmed via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.

Optimization Considerations

  • Solvent Choice : DMF outperforms tetrahydrofuran (THF) and acetonitrile in facilitating complete substitution.
  • Temperature : Reactions conducted below 70°C result in incomplete conversion, necessitating elevated temperatures.

Sulfanylacetamide Side-Chain Incorporation at Position 2

The sulfanylacetamide moiety is introduced via a two-step process:

Thiolation at Position 2

The 2-chloro intermediate (prepared by treating the thienopyrimidinone with phosphorus oxychloride) reacts with thiourea in ethanol under reflux to form the 2-mercapto derivative. Hydrolysis with aqueous NaOH yields the free thiol.

Coupling with 2-Chloro-N-(4-chlorobenzyl)acetamide

The thiol group undergoes nucleophilic displacement with 2-chloro-N-(4-chlorobenzyl)acetamide, synthesized separately via the reaction of 4-chlorobenzylamine with chloroacetonitrile in the presence of magnesium hydrogen sulfate (Mg(HSO₄)₂) at 90°C for 2.5 hours. This step proceeds in 97% yield when conducted in dichloromethane with triethylamine as a base.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel (230–400 mesh) and a gradient eluent system (hexane:ethyl acetate, 9:1 to 1:1). The final compound exhibits an Rf value of 0.45 in ethyl acetate/hexane (1:1).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂), 2.41 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).
  • Mass Spectrometry : [M+H]⁺ observed at m/z 456.0 (calculated: 455.98).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Key Advantage
Cyclocondensation 78 15 High regioselectivity
Thorpe-Ziegler 71 8 Avoids harsh conditions
Microwave-assisted 85 0.5 Rapid reaction time

Challenges and Mitigation Strategies

  • Regioselectivity Issues : Competing formation of thieno[2,3-d]pyrimidines is minimized by using electron-withdrawing groups on the thiophene ring.
  • Thiol Oxidation : Performing reactions under nitrogen atmosphere prevents disulfide formation.

Q & A

Q. What are the common synthetic routes for preparing N-(4-chlorobenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?

  • Methodology : The compound is typically synthesized via multi-step reactions. A thieno[3,2-d]pyrimidinone core is first prepared by cyclizing 3-amino-4-carboxythiophene derivatives with urea or thiourea. Subsequent functionalization involves introducing the 2-methylphenyl group at position 3 via nucleophilic substitution. The sulfanylacetamide side chain is then appended using a thiol-ether coupling reaction under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates should be characterized by 1H^1H-NMR and LC-MS to confirm regiochemistry and purity.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodology :
  • 1H^1H-NMR : Confirm the presence of aromatic protons (6.5–8.5 ppm for thieno[3,2-d]pyrimidinone and chlorobenzyl groups), the methyl group (~2.4 ppm for 2-methylphenyl), and the acetamide NH (~10 ppm).
  • IR Spectroscopy : Detect carbonyl stretches (~1680–1720 cm⁻¹ for the 4-oxo group and acetamide C=O).
  • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺) and rule out side products .

Q. What preliminary biological assays are recommended for screening its bioactivity?

  • Methodology : Begin with kinase inhibition assays (e.g., CK1 isoforms) due to structural similarities to known kinase inhibitors . Use fluorescence polarization or ADP-Glo™ assays at 1–10 µM concentrations. For antitumor activity , employ MTT assays on colon cancer cell lines (e.g., HCT-116) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when introducing the sulfanylacetamide moiety?

  • Methodology : Low yields (~30–40%) in thiol-ether coupling are common due to competing oxidation. Mitigate this by:
  • Using anhydrous DMF and degassing solvents with N₂.
  • Adding catalytic CuI (5 mol%) to accelerate the reaction.
  • Monitoring progress via TLC (silica gel, ethyl acetate/hexane 3:7). Post-reaction, purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Q. How to resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Methodology : Discrepancies may arise from conformational flexibility or solvation effects.
  • Perform molecular dynamics simulations (50–100 ns) to assess binding pocket stability.
  • Validate with site-directed mutagenesis of target residues (e.g., CXCR3 chemokine receptor mutants) to identify critical interactions .
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .

Q. What crystallographic strategies ensure accurate determination of its 3D structure?

  • Methodology :
  • Grow single crystals via slow evaporation (dichloromethane/ethyl acetate 1:1) .
  • Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve structures using SHELXS/SHELXL .
  • Analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and π-stacking distances (<3.8 Å) to explain packing stability .

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting improved metabolic stability?

  • Methodology :
  • Modify the chlorobenzyl group : Replace Cl with CF₃ or OCF₃ to enhance lipophilicity and reduce CYP450-mediated oxidation .
  • Introduce electron-withdrawing groups (e.g., NO₂) on the thienopyrimidinone ring to stabilize the sulfanylacetamide linkage.
  • Test derivatives in microsomal stability assays (human liver microsomes, NADPH regeneration system) and correlate with logP values .

Data Contradiction Analysis

Q. How to address conflicting reports on its selectivity for kinase isoforms (e.g., CK1δ vs. CK1ε)?

  • Methodology :
  • Use isoform-specific inhibitors (e.g., PF-4800567 for CK1ε) in competitive binding assays.
  • Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) at 1 µM to identify off-target interactions.
  • Analyze crystal structures of CK1δ/ε complexes to identify residue variations (e.g., Val96 in CK1δ vs. Leu102 in CK1ε) influencing binding .

Experimental Design Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue (Compound I )
Crystal systemMonoclinic
Space groupP21/c
a, b, c (Å)18.220, 8.118, 19.628
β (°)108.761
Z8
R-factor0.050

Q. Table 2. Recommended Biological Assay Conditions

Assay TypeConditions
Kinase Inhibition10 µM ATP, 1 hr incubation
Antitumor (MTT)48–72 hr, 5% CO₂, 37°C
Microsomal Stability1 mg/mL microsomes, 30 min

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